An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock of successful innovation. These properties govern a compound's behavior from synthesis and formulation to its interaction with biological systems. This guide provides an in-depth analysis of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol, a molecule with potential applications in fine chemical synthesis and as a building block in medicinal chemistry.
While specific experimental data for this compound is not extensively available in public literature, this guide will synthesize information from established chemical principles and data from structurally analogous compounds to provide a robust profile. We will delve into its structural features, predict its key physicochemical parameters, and outline detailed experimental protocols for their empirical determination. This approach ensures a scientifically grounded and practical resource for laboratory applications.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol is identified by its unique CAS number, molecular formula, and structure.
| Identifier | Value | Source |
| CAS Number | 933791-84-5 | [1] |
| Molecular Formula | C₈H₁₄O₃ | [2] |
| Molecular Weight | 158.2 g/mol | [2] |
| IUPAC Name | 2,2-dimethyl-5-vinyl-1,3-dioxan-5-ol |
The structure, depicted below, reveals a 1,3-dioxane ring system, which is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3. This core is substituted with two methyl groups at the 2-position, forming a gem-dimethyl group, and both a vinyl and a hydroxyl group at the 5-position.
Caption: Chemical structure of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol.
The presence of a tertiary alcohol, a vinyl group, and a dioxane ring are key structural features that will dictate the molecule's physicochemical properties and reactivity. The gem-dimethyl group on the acetal carbon (C2) provides steric hindrance and influences the conformational stability of the dioxane ring.
Predicted Physicochemical Properties
The following table summarizes the predicted and inferred physicochemical properties of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. These predictions are based on its structure and data from analogous compounds.
| Property | Predicted/Inferred Value | Rationale and Implications |
| Boiling Point | ~180-200 °C | The presence of a hydroxyl group allows for hydrogen bonding, which will significantly increase the boiling point compared to non-hydroxylated analogs. The molecular weight also contributes to a higher boiling point. |
| Melting Point | Not readily predictable (likely a low-melting solid or viscous liquid) | The molecule's asymmetry and conformational flexibility may inhibit efficient crystal packing, potentially leading to a low melting point or an amorphous solid state. |
| Density | ~1.0 - 1.1 g/cm³ | Similar to other substituted dioxanes, the density is expected to be slightly higher than water. For comparison, the density of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol is reported as 1.004 g/cm³[3]. |
| Solubility | Moderately soluble in water; Soluble in polar organic solvents (e.g., ethanol, acetone) | The hydroxyl group and the two ether-like oxygen atoms in the dioxane ring can act as hydrogen bond acceptors, imparting some water solubility. The hydrophilicity of related compounds like iodixanol is attributed to its hydroxyl groups[4]. However, the eight-carbon backbone will limit extensive aqueous solubility. Its overall structure suggests good solubility in a range of polar organic solvents. The insolubility of similar structures like 2,2-Dimethyl-1,3-dioxolane in water further supports limited solubility[5]. |
| LogP (Octanol-Water Partition Coefficient) | ~1.0 - 1.5 | This value is an estimate based on the presence of both hydrophilic (hydroxyl, ethers) and lipophilic (dimethyl, vinyl, carbon backbone) moieties. A positive LogP indicates a preference for the lipid phase, which is a critical parameter in drug development for predicting membrane permeability. |
| pKa | ~16-18 | The pKa of the tertiary alcohol is expected to be in the typical range for acyclic alcohols, making it a very weak acid. |
Experimental Protocols for Property Determination
To move from prediction to empirical data, the following standard experimental protocols are recommended. The choice of these methods is guided by their reliability and widespread use in the field, ensuring the trustworthiness of the generated data.
Determination of Boiling Point
The causality behind selecting a micro-distillation method is the conservation of material, which is often crucial when working with novel or synthesized compounds.
Workflow: Micro-Distillation
Caption: Workflow for boiling point determination via micro-distillation.
Measurement of Solubility
A self-validating system for solubility measurement involves approaching equilibrium from both supersaturated and unsaturated states to ensure the true equilibrium solubility is determined.
Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)
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Preparation of Saturated Solution: Add an excess amount of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.
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Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
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Validation: To ensure accuracy, the experiment should be run in triplicate.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number of different types of protons and their connectivity. Key expected signals include those for the two diastereotopic methyl groups, the protons on the dioxane ring, the vinyl group protons, and the hydroxyl proton.
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Infrared (IR) Spectroscopy:
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A broad peak in the range of 3200-3600 cm⁻¹ will confirm the presence of the O-H stretch from the alcohol.
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Strong C-O stretching bands around 1000-1200 cm⁻¹ will be indicative of the dioxane ring.
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A peak around 1640 cm⁻¹ will correspond to the C=C stretch of the vinyl group.
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Mass Spectrometry (MS):
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Will confirm the molecular weight of the compound (158.2 g/mol ). Analysis of the fragmentation pattern can provide further structural information.
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Stability and Reactivity Considerations
The 1,3-dioxane ring is an acetal, which is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. This hydrolysis would cleave the ring to yield acetone and the corresponding triol. The vinyl group is susceptible to polymerization, especially in the presence of radical initiators, heat, or light. The tertiary alcohol can undergo oxidation, though it is more resistant than primary or secondary alcohols. For long-term storage, it is advisable to keep the compound in a cool, dark place under an inert atmosphere.
Conclusion
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol. While a significant portion of the data is inferred from its chemical structure and analogous compounds due to a lack of extensive published research, the provided information serves as a strong foundation for researchers and drug development professionals. The outlined experimental protocols offer a clear path for the empirical validation of these properties. A thorough understanding of these characteristics is paramount for the effective application of this molecule in synthesis, formulation, and biological studies.
References
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2a biotech. 2,2-DIMETHYL-5-VINYL-1,3-DIOXAN-5-OL. [Link]
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Eivindvik, K., & Sjogren, C. E. (1995). Physicochemical properties of iodixanol. Acta Radiologica Supplementum, 399, 32-38. [Link]
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SpectraBase. N-[2-[(4R,5S)-2,2-dimethyl-5-vinyl-1,3-dioxolan-4-yl]ethyl]-4-methyl-benzenesulfonamide - Optional[13C NMR]. [Link]
Sources
- 1. 2,2-Dimethyl-5-vinyl-1,3-dioxan-5-ol | 933791-84-5 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. biosynth.com [biosynth.com]
- 4. Physicochemical properties of iodixanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,2-Dimethyl-1,3-dioxolane, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. spectrabase.com [spectrabase.com]
